molecular formula C10H7BrF4O3 B13447810 Methyl 3-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate

Methyl 3-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate

Cat. No.: B13447810
M. Wt: 331.06 g/mol
InChI Key: SGPWYEWLSZUDQH-UHFFFAOYSA-N
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Description

Methyl 3-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate is an organic compound with the molecular formula C10H7BrF4O3 It is characterized by the presence of a benzoate ester group, a bromine atom, and multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate typically involves the reaction of 3-hydroxybenzoic acid with 2-bromo-1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The esterification process involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The benzoate ester group can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include primary alcohols.

Scientific Research Applications

Methyl 3-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of fluorinated compounds.

Mechanism of Action

The mechanism of action of Methyl 3-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound contribute to its reactivity and ability to form stable complexes with other molecules. The ester group can undergo hydrolysis to release the corresponding acid, which can further interact with biological targets. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate
  • 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid
  • 1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene

Uniqueness

Methyl 3-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate is unique due to the presence of both bromine and multiple fluorine atoms, which impart distinct chemical properties. The combination of these elements enhances its reactivity and potential applications in various fields. The compound’s structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C10H7BrF4O3

Molecular Weight

331.06 g/mol

IUPAC Name

methyl 3-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate

InChI

InChI=1S/C10H7BrF4O3/c1-17-8(16)6-3-2-4-7(5-6)18-10(14,15)9(11,12)13/h2-5H,1H3

InChI Key

SGPWYEWLSZUDQH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC(C(F)(F)Br)(F)F

Origin of Product

United States

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